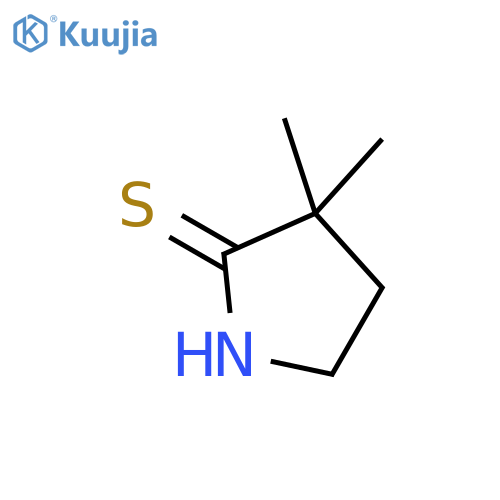Cas no 127103-83-7 (3,3-dimethylpyrrolidine-2-thione)

127103-83-7 structure
商品名:3,3-dimethylpyrrolidine-2-thione
3,3-dimethylpyrrolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethylpyrrolidine-2-thione
- CFA10383
- SCHEMBL20185716
- CS-0035637
- 2-Pyrrolidinethione, 3,3-dimethyl-
- AKOS006349332
- AS-61839
- W12656
- DTXSID70569917
- MFCD19217080
- SY124822
- 127103-83-7
-
- MDL: MFCD19217080
- インチ: InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
- InChIKey: QWAVPKNPPQGTHT-UHFFFAOYSA-N
- ほほえんだ: CC1(CCNC1=S)C
計算された属性
- せいみつぶんしりょう: 129.06122053g/mol
- どういたいしつりょう: 129.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 44.1Ų
3,3-dimethylpyrrolidine-2-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D454095-100mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
| TRC | D454095-10mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D454095-50mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB488468-250mg |
3,3-Dimethylpyrrolidine-2-thione; . |
127103-83-7 | 250mg |
€599.20 | 2025-03-19 | ||
| 1PlusChem | 1P000X5Q-500mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 500mg |
$452.00 | 2024-07-09 | |
| A2B Chem LLC | AA42174-500mg |
3,3-Dimethylpyrrolidine-2-thione |
127103-83-7 | 95% | 500mg |
$434.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D759672-250mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 250mg |
$540 | 2025-02-18 | |
| eNovation Chemicals LLC | D759672-2g |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 2g |
$2035 | 2025-02-24 | |
| eNovation Chemicals LLC | D759672-1g |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 1g |
$1085 | 2025-02-24 | |
| eNovation Chemicals LLC | D759672-500mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 500mg |
$775 | 2025-02-24 |
3,3-dimethylpyrrolidine-2-thione 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
127103-83-7 (3,3-dimethylpyrrolidine-2-thione) 関連製品
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 157047-98-8(Benzomalvin C)
推奨される供給者
Amadis Chemical Company Limited
(CAS:127103-83-7)3,3-dimethylpyrrolidine-2-thione

清らかである:99%
はかる:1g
価格 ($):495